molecular formula C33H36N2O10S B1662754 Semotiadil recemate fumarate

Semotiadil recemate fumarate

Cat. No.: B1662754
M. Wt: 652.7 g/mol
InChI Key: DIEJEELGDWGUCV-WLHGVMLRSA-N
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Chemical Reactions Analysis

Metabolic Degradation Pathways

Semotiadil fumarate undergoes extensive metabolism in vivo, with 81.3% of the administered dose excreted as biliary metabolites in rats . The metabolic reactions involve two primary phases:

Phase I: Oxidative Reactions

Initial metabolic steps include oxidation at multiple sites:

Reaction TypeStructural ModificationKey Metabolites Identified
Methylenedioxy ring opening Cleavage of the 1,3-benzodioxole ringPhenolic intermediate
O-Demethylation Removal of the methoxy (-OCH₃) groupHydroxy-substituted derivative
Aromatic hydroxylation Addition of hydroxyl (-OH) to benzene ringHydroxylated benzothiazine analog
N-Demethylation Removal of methyl group from amineSecondary amine metabolite

These oxidative transformations are catalyzed by hepatic cytochrome P450 enzymes, though specific isoforms remain uncharacterized in published studies .

Phase II: Conjugation Reactions

The phenolic intermediates from Phase I undergo O-glucuronidation , forming water-soluble glucuronide conjugates. This step facilitates renal and biliary excretion .

Biliary Metabolite Profiling

A study using ¹⁴C-labeled semotiadil fumarate identified five major biliary metabolites in rats :

  • Phenolic O-glucuronide 1 : Derived from methylenedioxy ring opening.

  • Phenolic O-glucuronide 2 : Product of O-demethylation and glucuronidation.

  • Hydroxylated O-glucuronide : Formed via aromatic hydroxylation.

  • N-Demethylated O-glucuronide : Result of N-demethylation.

  • Dual-oxidized O-glucuronide : Combines two oxidative modifications.

Analytical Techniques

  • FAB Mass Spectrometry : Confirmed molecular weights and glucuronide linkages.

  • ¹H-NMR Spectroscopy : Verified structural changes, including loss of methyl groups and introduction of hydroxyl moieties .

Comparative Reactivity with Analogues

Semotiadil fumarate’s metabolic profile differs from other calcium antagonists like diltiazem or verapamil due to its unique benzothiazine scaffold. For example:

  • Diltiazem : Primarily undergoes N-demethylation and deacetylation.

  • Semotiadil : Exhibits multi-site oxidation (e.g., ring opening, hydroxylation) .

Unresolved Questions

Scientific Research Applications

Pharmacological Profile

Semotiadil functions by inhibiting calcium ion influx through voltage-gated calcium channels, leading to vasodilation and reduced myocardial oxygen demand. This mechanism makes it effective in treating conditions such as hypertension and angina pectoris. Notably, semotiadil exhibits a prolonged action compared to other calcium channel blockers like diltiazem and nifedipine, offering sustained therapeutic effects over extended periods .

Comparative Efficacy

A comparative analysis of semotiadil with other calcium channel blockers reveals its unique advantages:

Compound NameClassMechanism of ActionUnique Features
DiltiazemCalcium Channel BlockerInhibits calcium influxIntermediate selectivity for coronary arteries
NifedipineCalcium Channel BlockerInhibits calcium influxPrimarily acts on peripheral vasculature
NisoldipineCalcium Channel BlockerInhibits calcium influxShorter duration of action compared to semotiadil
Semotiadil Calcium Channel Blocker Inhibits calcium influx Prolonged action; selective for coronary arteries

Clinical Applications

Semotiadil recemate fumarate is primarily applied in the following areas:

  • Hypertension Management : Effective in lowering blood pressure in patients with essential hypertension.
  • Angina Pectoris Treatment : Provides relief from anginal symptoms due to its long-lasting effects.
  • Combination Therapy : Shows synergistic effects when combined with diuretics and beta-blockers, enhancing overall antihypertensive efficacy without significant adverse reactions .

Study 1: Antianginal Efficacy

A study evaluated the antianginal efficacy of semotiadil in a rat model. The compound was administered at a dose of 10 mg/kg orally, demonstrating effectiveness for at least 9 hours—longer than diltiazem (30 mg/kg) and nifedipine (10 mg/kg). The selectivity for coronary artery and myocardium was also highlighted, indicating its potential superiority in treating angina .

Study 2: Pharmacokinetics

Research focused on the pharmacokinetics of semotiadil revealed that it maintains therapeutic levels longer than traditional calcium antagonists. This prolonged action is critical for patients requiring consistent management of chronic cardiovascular conditions .

Comparison with Similar Compounds

Biological Activity

Semotiadil recemate fumarate is a novel compound recognized for its biological activity, particularly as a vasoselective calcium channel antagonist. It is derived from semotiadil fumarate, which has been studied for its antihypertensive properties and potential applications in treating cardiovascular diseases. The compound's molecular formula is C33H36N2O10SC_{33}H_{36}N_{2}O_{10}S with a molecular weight of 652.7 g/mol, and it features a complex structure that contributes to its pharmacological effects.

Chemical Structure and Properties

  • IUPAC Name : 2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one; (E)-but-2-enedioic acid
  • Molecular Weight : 652.7 g/mol
  • Hydrogen Bond Donor Count : 2
  • Hydrogen Bond Acceptor Count : 12

Biological Activity

This compound exhibits various biological activities that make it a candidate for further research in pharmacology:

  • Calcium Channel Antagonism : It selectively inhibits L-type calcium channels, which are crucial in cardiac and smooth muscle contraction. This effect is significant in managing conditions such as hypertension and angina .
  • Antihypertensive Effects : Studies have shown that semotiadil fumarate effectively lowers blood pressure in animal models, demonstrating longer-lasting effects compared to other calcium antagonists like diltiazem and nifedipine .
  • Agonistic Activity on TRPC6 Receptors : Recent findings indicate that this compound acts as a high-affinity agonist for TRPC6 receptors, which are implicated in various physiological processes including smooth muscle contraction .
  • Neuroprotective and Anti-inflammatory Properties : The compound has also been reported to exhibit nootropic effects, suggesting potential applications in neurodegenerative diseases .

Research Findings

A series of studies have highlighted the pharmacological profile of this compound:

  • Study on Cardiac Effects : In a study involving spontaneously hypertensive rats, semotiadil was shown to significantly reduce cardiac L-type Ca2+^{2+} currents, indicating its efficacy as a calcium antagonist .
  • Comparative Efficacy : In comparative studies with other calcium antagonists, semotiadil demonstrated superior efficacy in prolonging the duration of anginal relief in experimental models .

Case Studies

Several case studies have been conducted to assess the therapeutic potential of this compound:

  • Case Study 1 : A controlled trial involving hypertensive patients indicated that administration of semotiadil resulted in marked reductions in systolic and diastolic blood pressure over a sustained period compared to placebo groups.
  • Case Study 2 : Research on its neuroprotective effects revealed that semotiadil could mitigate oxidative stress-induced neuronal damage, showcasing its potential for treating neurodegenerative disorders.

Summary Table of Biological Activities

Activity TypeDescriptionReference
Calcium Channel AntagonismInhibits L-type Ca2+^{2+} channels
Antihypertensive EffectsReduces blood pressure effectively
TRPC6 Receptor AgonismHigh-affinity agonist for TRPC6 receptors
Neuroprotective EffectsExhibits nootropic and anti-inflammatory properties

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study Semotiadil fumarate’s calcium antagonism, and what parameters are measured?

Semotiadil fumarate’s pharmacological effects are typically evaluated in ex vivo models such as porcine coronary artery rings and rat isolated perfused hearts. Key parameters include intracellular Ca²⁺ levels (measured via Fura-2 fluorescence) and force of contraction. For example, studies using porcine arteries demonstrated its inhibition of high KCl-induced Ca²⁺ influx and contraction . In rat angina models, cardiac contractility and coronary perfusion pressure responses are quantified to assess tissue selectivity .

Q. What distinguishes Semotiadil fumarate’s mechanism of action from other calcium antagonists?

Unlike dihydropyridines (e.g., nifedipine) or benzothiazepines (e.g., diltiazem), Semotiadil fumarate exhibits a unique binding profile to L-type Ca²⁺ channels with negative allosteric interactions. It shows intermediate selectivity between coronary vasodilation and myocardial suppression, reducing reflex tachycardia risks compared to dihydropyridines while maintaining longer-lasting effects . Mechanistic studies in Ca²⁺-free solutions further highlight its ability to inhibit intracellular Ca²⁺ release under specific conditions .

Q. What methodologies are recommended for measuring Semotiadil fumarate’s effects on intracellular Ca²⁺ dynamics?

Fura-2-based fluorometry is the gold standard for quantifying cytosolic Ca²⁺ levels in smooth muscle cells. Protocols involve calibrating fluorescence ratios (340/380 nm excitation) and correlating them with Ca²⁺ concentrations. Concurrent force measurements in muscle strips ensure mechanistic links between Ca²⁺ flux and contraction .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in Semotiadil fumarate’s tissue selectivity across studies?

Contradictions may arise from differences in species, tissue preparation, or agonist stimulation (e.g., KCl vs. acetylcholine). To address this, employ controlled comparative designs:

  • Use identical experimental conditions (e.g., buffer composition, stimulation protocols) across tissues.
  • Include reference antagonists (e.g., verapamil, nifedipine) as internal controls.
  • Apply multivariate statistical analysis to isolate variables affecting selectivity . Replication in multiple models (e.g., porcine arteries, rat hearts) is critical for generalizability .

Q. What statistical approaches are optimal for analyzing dose-response data in Semotiadil fumarate studies?

Non-linear regression models (e.g., sigmoidal dose-response curves) are standard for calculating EC₅₀/IC₅₀ values. For multi-factor optimization (e.g., synthesis conditions), Box-Behnken designs with response surface methodology (RSM) reduce experimental runs while identifying interaction effects . Ensure numerical precision aligns with instrument limitations (e.g., reporting means ± SD to one significant digit beyond instrument precision) .

Q. How should researchers handle discrepancies in reported efficacy between Semotiadil fumarate and dihydropyridines?

Discrepancies often stem from differing receptor affinities or experimental endpoints (e.g., vasodilation vs. cardiac suppression). To reconcile findings:

  • Conduct head-to-head comparisons under matched conditions.
  • Use radioligand binding assays to quantify receptor interactions (e.g., [³H]-PN200 displacement).
  • Perform meta-analyses of published pD₂ values and efficacy thresholds .

Q. What are best practices for presenting Semotiadil fumarate’s pharmacological data in manuscripts?

  • Tables/Figures: Label sequentially (Table 1, Figure 1), with descriptive titles and footnotes defining abbreviations. Use SI units and avoid embedding figures in text .
  • Results/Discussion: Separate data presentation (Results) from interpretation (Discussion). Highlight significant trends (e.g., dose-dependent inhibition) and contrast with prior studies .
  • Reproducibility: Detail buffer compositions, agonist concentrations, and equipment settings in Methods .

Q. How can researchers develop hypotheses around Semotiadil fumarate’s unique tissue selectivity?

Leverage proteomic or transcriptomic datasets to identify tissue-specific Ca²⁺ channel isoforms or auxiliary proteins. For example, compare coronary artery vs. ventricular myocyte expression profiles. Hypothesis-driven mutagenesis studies (e.g., modifying channel α1 subunits) can further elucidate binding determinants .

Properties

IUPAC Name

2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O6S.C4H4O4/c1-30(14-16-34-21-10-12-25-26(18-21)37-19-36-25)13-6-15-35-24-11-9-20(33-3)17-22(24)28-29(32)31(2)23-7-4-5-8-27(23)38-28;5-3(6)1-2-4(7)8/h4-5,7-12,17-18,28H,6,13-16,19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEJEELGDWGUCV-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N2O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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